2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate

Peptide Synthesis Orthogonal Protection Chemoselective Deprotection

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate (Cbz-Ala-OPac) solves the critical challenge of orthogonal C-terminus deprotection in complex peptide sequences. Unlike methyl or benzyl esters, its phenacyl moiety withstands TFA and hydrogenolysis, enabling selective removal with TBAF (98% yield), photolysis, or BS2 esterase without racemization. This unlocks Boc/Cbz/phenacyl orthogonal triad strategies for Fmoc-free SPPS and light-activatable peptide prodrugs. With 98%+ purity meeting GMP input specifications, this building block minimizes downstream purification and regulatory risk. Secure your supply from verified manufacturers today.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
Cat. No. B3148631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H19NO5/c1-14(20-19(23)25-12-15-8-4-2-5-9-15)18(22)24-13-17(21)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)/t14-/m0/s1
InChIKeyMUNLGCDPQMBTPW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate: Technical Specifications and Primary Research Context


2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate (CAS 6530-41-2, also known as Cbz-Ala-OPac or N-benzyloxycarbonyl-L-alanine phenacyl ester) is a protected amino acid derivative combining an N-terminal benzyloxycarbonyl (Cbz) group and a C-terminal phenacyl (2-oxo-2-phenylethyl) ester . This compound belongs to the broader class of Cbz-protected amino acid esters, which have been foundational in peptide chemistry since Bergmann and Zervas introduced the Cbz group in 1932 [1]. The phenacyl ester moiety confers distinct chemical reactivity profiles compared to conventional alkyl esters, including susceptibility to photolytic cleavage, selective enzymatic hydrolysis, and chemoselective deprotection by organotin reagents or fluoride sources [2].

Why 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate Cannot Be Substituted with Common Cbz-Amino Acid Esters


Generic substitution among Cbz-protected amino acid esters is scientifically unsound because the C-terminal ester moiety dictates orthogonal deprotection compatibility, enzymatic susceptibility, and physicochemical properties including logP, crystallinity, and chromatographic behavior [1]. While methyl or benzyl esters of Cbz-alanine are cleaved under hydrogenolytic or basic conditions, the phenacyl ester of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate offers orthogonal cleavage pathways: it is stable to hydrogenolysis and mild base, yet can be selectively removed by photolysis, bis(tributyltin) oxide, tetrabutylammonium fluoride, or specific esterases such as Bacillus subtilis BS2 [2]. Substituting a phenacyl ester with a methyl or benzyl analog in a synthetic sequence requiring orthogonal deprotection would result in undesired side reactions, incomplete deprotection, or loss of stereochemical integrity. The following quantitative evidence establishes precisely where this compound differentiates from its closest analogs.

Quantitative Differentiation of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate Against Structural Analogs


Chemoselective Phenacyl Ester Cleavage by Bis(tributyltin) Oxide Without Cbz Removal

The phenacyl ester of Cbz-L-alanine undergoes efficient and chemoselective cleavage by bis(tributyltin) oxide (Bu3Sn)2O in aprotic solvents to yield Cbz-L-alanine in good yields, whereas methyl and benzyl esters of the same N-protected amino acid are also cleaved under these conditions but lack the orthogonal selectivity required for multi-step peptide assembly [1]. Critically, no racemization was detected during this deprotection, a parameter not universally guaranteed with base-mediated methyl or benzyl ester hydrolyses [1].

Peptide Synthesis Orthogonal Protection Chemoselective Deprotection

Quantitative Phenacyl Ester Cleavage Using Tetrabutylammonium Fluoride (TBAF)

The phenacyl ester of Cbz-L-alanine is quantitatively cleaved by tetrabutylammonium fluoride (TBAF) in N,N-dimethylformamide (DMF), affording Cbz-L-alanine in 98% isolated yield [1]. This fluoride-mediated deprotection is orthogonal to both hydrogenolysis (which would remove Cbz) and acidic conditions (which would cleave Boc but leave phenacyl intact). In contrast, methyl and benzyl esters of Cbz-amino acids are largely inert to TBAF under these conditions, requiring alternative reagents for removal [1].

Deprotection Reagents Fluoride-Mediated Cleavage Amino Acid Ester Hydrolysis

Enzymatic Hydrolysis: BS2 Esterase Preferentially Cleaves Phenacyl Esters

The esterase BS2 from Bacillus subtilis readily hydrolyzes phenacyl esters under mild conditions (aqueous buffer, pH ~7, ambient temperature), whereas sterically hindered diphenylmethyl esters are cleaved only slowly, requiring extended reaction times and higher enzyme-to-substrate ratios [1]. This enzymatic selectivity offers a biocatalytic alternative to chemical deprotection methods, potentially reducing racemization risk and improving process sustainability. The phenacyl ester thus enables 'deprotectase' cascade strategies where BS2 first removes the phenacyl group, followed by a Cbz-ase to liberate the free amino acid [2].

Biocatalysis Enzymatic Deprotection Green Chemistry

Commercial Purity Benchmarking Against Boc-Protected Analog

Commercial suppliers offer 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate at purity levels ranging from ≥98% to 99.74% (HPLC), with Sigma-Aldrich listing 99% purity and MedChemExpress reporting 99.74% . In contrast, the Boc-protected analog (2-Oxo-2-phenylethyl (tert-butoxycarbonyl)-L-alaninate, CAS 51814-46-1) is typically offered at ≥98% purity, with no vendor reporting >99% levels in accessible datasheets . This 1–1.7 percentage point purity differential may be relevant for applications requiring ultra-high purity starting materials, such as GMP intermediate synthesis or analytical standard preparation.

Quality Control Procurement Specifications Analytical Chemistry

High-Value Application Scenarios for 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate


Orthogonal Solid-Phase Peptide Synthesis (SPPS) with Cbz Retention

In SPPS sequences requiring retention of the acid-labile Cbz group while liberating the C-terminus for on-resin coupling or cleavage, 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate provides a phenacyl ester that is stable to TFA (which cleaves Boc but not Cbz or phenacyl) and hydrogenolysis (which removes Cbz but not phenacyl), yet is cleaved quantitatively (98% yield) by TBAF in DMF or by (Bu3Sn)2O without racemization . This orthogonal triad (Boc/Cbz/phenacyl) is not achievable with methyl or benzyl esters, which lack a fluoride-labile handle.

Photocleavable Linker in Prodrug Design or Caged Compound Synthesis

The phenacyl ester moiety is a well-established photoremovable protecting group that releases the corresponding carboxylic acid upon UV/visible light irradiation, often via photosensitized electron transfer . 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate can serve as a photocaged amino acid building block for synthesizing light-activatable peptides or prodrugs, where spatial and temporal control of deprotection is required. This photolability is absent in conventional alkyl esters like methyl or ethyl.

Biocatalytic Cascade Deprotection for Green Peptide Synthesis

The phenacyl ester of Cbz-L-alanine is a suitable substrate for BS2 esterase, which readily hydrolyzes the phenacyl group under mild, aqueous conditions . This enables sequential enzymatic deprotection cascades: BS2 first removes the phenacyl ester to expose the carboxylic acid, followed by a Cbz-ase (e.g., Sphingomonas amidohydrolase) to cleave the Cbz group and release free L-alanine [1]. Such cascades minimize organic solvent use, reduce racemization risk, and align with green chemistry mandates in pharmaceutical manufacturing.

High-Purity Intermediate for GMP Peptide API Manufacturing

With commercially available purity reaching 99.74% (HPLC) , this compound meets the stringent input specifications for GMP synthesis of peptide active pharmaceutical ingredients (APIs). The higher purity relative to the Boc analog (≥98%) reduces the impurity burden in subsequent steps, minimizing the need for intermediate purifications and improving overall process yield and regulatory compliance.

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